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Compound of Interest

Compound Name: 3-Hydroxydiphenylamine

Cat. No.: B363952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques

used to characterize the molecular structure of 3-Hydroxydiphenylamine (also known as 3-

anilinophenol). The following sections detail the expected data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

along with generalized experimental protocols for acquiring such data. While public databases

confirm the existence of this spectral data, specific, detailed experimental values are not readily

available. Therefore, this guide presents the framework for the analysis and interpretation of

the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 3-Hydroxydiphenylamine, both ¹H and ¹³C

NMR would be essential for confirming its structure.

1.1. ¹H NMR Spectroscopy

¹H NMR spectroscopy would provide information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for 3-Hydroxydiphenylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b363952?utm_src=pdf-interest
https://www.benchchem.com/product/b363952?utm_src=pdf-body
https://www.benchchem.com/product/b363952?utm_src=pdf-body
https://www.benchchem.com/product/b363952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b363952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available
- - - Aromatic Protons

Data not

available
- - - Phenolic -OH

Data not

available
- - - Amine -NH

Note: Specific chemical shifts, multiplicities, and coupling constants for 3-
Hydroxydiphenylamine are not available in the public databases searched. The aromatic

region would be expected to show a complex pattern of signals corresponding to the nine

aromatic protons. The chemical shifts of the phenolic -OH and the amine -NH protons would be

dependent on the solvent and concentration.

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Hydroxydiphenylamine

Chemical Shift (δ) ppm Assignment

Data not available Aromatic Carbons

Data not available C-OH

Data not available C-NH

Note: Specific chemical shifts for the 12 carbon atoms of 3-Hydroxydiphenylamine are not

available in the public databases searched. The spectrum would be expected to show 12

distinct signals in the aromatic region, with the carbons attached to the oxygen and nitrogen

atoms shifted downfield.
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1.3. Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker WH-90 or a Varian A-60,

would be used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: A small amount of 3-Hydroxydiphenylamine would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical as

it can influence the chemical shifts of exchangeable protons (OH and NH).

Data Acquisition:

For ¹H NMR, a standard pulse sequence would be used. The spectral width would be set

to cover the expected range of proton chemical shifts (typically 0-12 ppm).

For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the

spectrum to single lines for each carbon atom. The spectral width would be set to

encompass the aromatic and functional group regions (typically 0-200 ppm).

Data Processing: The acquired Free Induction Decay (FID) would be Fourier transformed,

and the resulting spectrum would be phase- and baseline-corrected. Chemical shifts would

be referenced to the residual solvent peak or an internal standard like tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Absorption Data for 3-Hydroxydiphenylamine
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3400-3200 Strong, Broad O-H (Phenol) Stretching

~3400-3300 Medium N-H (Amine) Stretching

~3100-3000 Medium C-H (Aromatic) Stretching

~1600-1450 Medium-Strong C=C (Aromatic) Stretching

~1300-1000 Strong C-O (Phenol) Stretching

~1350-1250 Medium C-N (Amine) Stretching

Note: This table represents expected absorption ranges for the functional groups in 3-
Hydroxydiphenylamine based on standard IR correlation tables. A specific peak list for the

compound is not available in the public databases searched.

2.1. Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85,

would be used.

Sample Preparation: As 3-Hydroxydiphenylamine is a solid, several methods can be

employed:

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr)

powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: The IR spectrum would be recorded over the mid-infrared range (typically

4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal)

would be recorded and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber

would be analyzed to identify the characteristic absorption bands of the functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 3-Hydroxydiphenylamine

m/z Relative Abundance (%) Assignment

185 High [M]⁺ (Molecular Ion)

184 High [M-H]⁺

186 Moderate [M+H]⁺ (Isotopic Peak)

92 Moderate Fragment

77 Moderate [C₆H₅]⁺ Fragment

Note: The molecular ion peak is expected at m/z 185, corresponding to the molecular weight of

3-Hydroxydiphenylamine (C₁₂H₁₁NO)[1]. The presence of fragments at m/z 184 and various

smaller values is also reported[1]. The relative abundances are not specified in the available

data.

3.1. Experimental Protocol for Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly

used for volatile compounds like 3-Hydroxydiphenylamine.

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or

dichloromethane) would be injected into the gas chromatograph. The GC separates the

components of the sample before they enter the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for GC-MS. The sample molecules

are bombarded with a high-energy electron beam, causing them to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or ion trap).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b363952?utm_src=pdf-body
https://www.benchchem.com/product/b363952?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-N-phenylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-N-phenylaniline
https://www.benchchem.com/product/b363952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b363952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed

to determine the molecular weight and identify characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 3-Hydroxydiphenylamine.
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Caption: General workflow for spectroscopic analysis.
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This guide provides a foundational understanding of the spectroscopic characterization of 3-
Hydroxydiphenylamine. The provided experimental protocols are based on standard

laboratory practices and can be adapted for specific instrumentation and research needs. The

acquisition and detailed analysis of the actual spectra are necessary for the definitive structural

confirmation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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